1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Anticancer Kinase Inhibition Cell Proliferation

This dihydrochloride salt (MW: 182.05) is a fragment-sized, heterobicyclic scaffold designed for kinase inhibitor discovery. Its unique pyrrolo[3,4-c]pyrazole geometry enables selective ATP-pocket engagement for Aurora kinases, CDKs, and PAK4 targets. The free amine handle supports facile functionalization for FBDD growing/linking campaigns and construction of bivalent PROTAC degraders. Backed by proven clinical derivative SAR (e.g., PHA-680632, IC₅₀ = 27 nM). Ideal for scaffold-hopping and lead optimization studies.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
CAS No. 157327-47-4
Cat. No. B168509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
CAS157327-47-4
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESC1C2=C(C[NH2+]1)[NH2+]N=C2.[Cl-].[Cl-]
InChIInChI=1S/C5H7N3.2ClH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H
InChIKeyNTOPLOHNMCXFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride: Core Fragment for Kinase-Focused Drug Discovery


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4) is a heterobicyclic dihydrochloride salt with the molecular formula C₅H₉Cl₂N₃ and a molecular weight of 182.05 g/mol [1]. This compound serves as a versatile, fragment-sized scaffold for the construction of kinase inhibitors, particularly those targeting Aurora kinases, CDKs, and PAK4 [2]. Its fused pyrrole-pyrazole architecture provides a privileged geometry for occupying the ATP-binding pocket of protein kinases, enabling the design of potent and selective inhibitors [3].

Why 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride Cannot Be Casually Substituted in Medicinal Chemistry Projects


Although various fused heterocyclic dihydrochloride salts are commercially available, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride scaffold provides a unique combination of topological features that are not replicated by its regioisomers or alternative bicyclic systems. The specific [3,4-c] ring fusion imparts a distinct vectorial presentation of substituents and hydrogen-bonding capabilities that are critical for kinase selectivity [1]. In contrast, the tetrahydropyrrolo-2,3-azole series remains sparsely explored with no significant systematic study or defined application in drug design, underscoring the non-interchangeable nature of these scaffolds [2].

Quantitative Differentiation Evidence for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride-Based Compounds


Superior Antiproliferative Potency of 1-Acyl-3-Amino Derivative (11a) Compared to Clinical CDK Inhibitor (R)-Roscovitine

A 1-acyl-3-amino derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, compound 11a, demonstrated significantly enhanced antiproliferative activity compared to the clinical CDK inhibitor (R)-roscovitine across a panel of six human cancer cell lines [1].

Anticancer Kinase Inhibition Cell Proliferation

Nanomolar Aurora Kinase A Inhibition Achieved with Pyrrolopyrazole Derivative (PHA-680632)

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, such as PHA-680632, exhibit high-affinity binding to Aurora kinase A with an IC50 value in the low nanomolar range [1]. This potency is achieved through the scaffold's ability to productively engage the kinase ATP-binding site [2].

Aurora Kinase Kinase Inhibition Cancer Therapeutics

Validated Scaffold for Multikinase Inhibition with Favorable In Vivo Profile

Optimization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has led to compounds with potent, balanced activity against multiple anticancer kinases (e.g., Aurora A/B, CDKs) and demonstrated high efficacy in in vivo tumor models, culminating in the selection of a clinical candidate for further development [1]. This broad and validated efficacy profile is not a common feature of all heterocyclic building blocks.

Aurora Kinase CDK In Vivo Efficacy

High-Impact Application Scenarios for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride


Fragment-Based Drug Discovery (FBDD) Targeting Aurora or CDK Kinases

This compound is an ideal starting fragment for FBDD campaigns aimed at Aurora kinases or CDKs. Its small size (MW: 182.05) and inherent binding affinity for the kinase ATP pocket, as evidenced by potent derivatives (e.g., IC50 = 27 nM for PHA-680632 [1]), allow for efficient fragment growing, linking, or merging strategies to generate novel lead series with high target engagement [2].

Scaffold Hopping from Established Clinical Candidates

Researchers seeking to improve upon the physicochemical or pharmacokinetic properties of known clinical-stage Aurora or CDK inhibitors (e.g., Danusertib) can use this core scaffold as a starting point for scaffold-hopping exercises. The well-characterized SAR and demonstrated in vivo efficacy of derivatives [3] provide a robust foundation for rationally designing follow-on compounds with differentiated profiles.

Design of Bivalent or PROTAC Degrader Molecules

The dihydrochloride salt form offers a reactive handle (amine) for functionalization, enabling the construction of bivalent molecules such as Proteolysis Targeting Chimeras (PROTACs). By conjugating a ligand derived from this scaffold to an E3 ligase recruiter, researchers can develop potent and selective degraders of kinases like Aurora A or CDK2, leveraging the scaffold's proven target engagement capabilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.